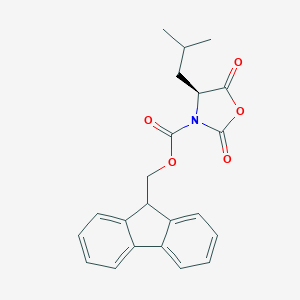
Fmoc-Leucine,NCA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Leucine,NCA is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Leucine is extensively utilized in SPPS due to its stability and ease of deprotection. The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids. This method enables the efficient synthesis of peptides with high purity and yield.
Case Study: Synthesis of Bioactive Peptides
Research has demonstrated the successful synthesis of bioactive peptides using Fmoc-Leucine as a key building block. For instance, studies have shown that peptides synthesized with Fmoc-Leucine exhibit enhanced biological activity, particularly in inhibiting specific enzymes such as butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease therapeutics .
Enzyme Inhibition
Butyrylcholinesterase Inhibitors
Recent studies have identified Fmoc-Leucine derivatives as potent inhibitors of BChE. A series of compounds derived from Fmoc-Leucine were synthesized and evaluated for their inhibitory activity. Notably, derivatives such as Fmoc-neopentylglycine-O- and Fmoc-tert-Leucine displayed significantly lower inhibition constants (KI values) compared to the original Fmoc-Leucine scaffold, indicating improved potency .
| Compound | KI Value (μM) |
|---|---|
| Fmoc-Leucine | 115 |
| Fmoc-neopentylglycine-O- | 36 |
| Fmoc-tert-Leucine | 38 |
| Fmoc-cyclo-Leucine | 45 |
These findings suggest that structural modifications to the Fmoc-Leucine scaffold can enhance its efficacy as an inhibitor, providing a pathway for developing new therapeutic agents against neurodegenerative diseases.
Polypeptide Formation
N-Carboxyanhydride Polymerization
Fmoc-Leucine can be utilized in NCA polymerization to create polypeptides with defined sequences and functionalities. This method allows for the incorporation of various side-chain modifications, enabling the design of polypeptides with specific properties for biomedical applications.
Case Study: Functional Polypeptides
Research has explored the copolymerization of Fmoc-Leucine-NCA with other NCAs to fabricate functional polypeptides that exhibit unique properties such as self-assembly and biocompatibility. These polypeptides have potential applications in drug delivery systems and tissue engineering .
Material Science
Biomaterials Development
The use of Fmoc-protected amino acids in creating biomaterials has gained traction due to their biocompatibility and biodegradability. Studies have reported the fabrication of biomolecular glasses using amino acids like Fmoc-Leucine, which can be employed in various biomedical applications including scaffolding for tissue regeneration .
特性
CAS番号 |
125814-21-3 |
|---|---|
分子式 |
C22H21NO5 |
分子量 |
379.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C22H21NO5/c1-13(2)11-19-20(24)28-22(26)23(19)21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3/t19-/m0/s1 |
InChIキー |
FUSUFTVAQIREOR-IBGZPJMESA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
異性体SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















